molecular formula C19H17NO5 B2721043 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 869080-49-9

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No. B2721043
CAS RN: 869080-49-9
M. Wt: 339.347
InChI Key: JEMJSMFBXYGHLK-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a dimethylcarbamate group (derived from carbamic acid and includes two methyl groups). These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a chromene ring system with a 2-oxo substituent (a carbonyl group at the 2-position), a 4-methoxyphenyl group at the 3-position, and a dimethylcarbamate group also at the 7-position of the chromene ring . Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the 2-oxo substituent could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .


Physical And Chemical Properties Analysis

Predicting the exact physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would require experimental data or detailed computational analysis .

Scientific Research Applications

Synthesis and Biological Activity

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is part of a broader class of chemicals with diverse scientific research applications. Research into similar compounds reveals insights into their synthesis, biological activities, and potential uses in various fields, including medicinal chemistry and materials science.

  • Synthesis Approaches : A study explored the synthesis and analgesic activity of stereoisomers related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, highlighting the methods for achieving high optical purity and the impact of stereochemistry on analgesic effects (Pavlova et al., 2015).

  • Antibacterial and Anti-inflammatory Properties : A study on microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid, closely related to the structure of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, demonstrated antibacterial and anti-inflammatory activities. This research opens up possibilities for developing new chemotherapeutics (Chavan & Hosamani, 2018).

  • Anticancer Activities : The synthesis and characterization of ruthenium flavanol complexes, incorporating similar chromenone structures, have shown significant cytotoxic potential against breast cancer cell lines. This suggests potential applications in cancer treatment (Singh et al., 2017).

  • Antimicrobial Effects : Research into new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with the compound , reported high levels of bacteriostatic and bactericidal activity. This indicates potential use in combating bacterial infections (Behrami & Dobroshi, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize risk .

Future Directions

Future research could involve synthesizing the compound and studying its physical, chemical, and biological properties in more detail. Potential applications could be explored based on these properties, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)24-15-9-6-13-10-16(18(21)25-17(13)11-15)12-4-7-14(23-3)8-5-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJSMFBXYGHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

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